Ethyl 5-(4-fluorophenyl)-5-oxovalerate
Description
Significance of Fluorine Incorporation in Organic Molecules for Research
The strategic introduction of fluorine atoms into organic molecules is a pivotal strategy in the development of modern pharmaceuticals, agrochemicals, and advanced materials. researchgate.netrsc.org The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow chemists to meticulously modify a molecule's behavior. nbinno.com Incorporating fluorine can significantly enhance metabolic stability by protecting the molecule from degradation, a critical feature for increasing the longevity and efficacy of pharmaceutical compounds. nbinno.comresearchgate.netnbinno.com
Furthermore, fluorine substitution can alter a molecule's physical properties, including lipophilicity and bioavailability, which are crucial for the development of effective therapeutic agents. nbinno.com The presence of fluorine can also influence the conformation of molecules, promoting specific three-dimensional structures that are optimal for biological activity and binding affinity to target proteins. nbinno.comresearchgate.net It is estimated that approximately 25-30% of currently active drugs contain fluorine, highlighting its profound impact on life sciences and medicinal chemistry. rsc.orgresearchgate.net Beyond pharmaceuticals, fluorinated compounds are integral to materials science, contributing to the creation of materials with enhanced thermal stability, chemical inertness, and low surface energy. nbinno.comnbinno.com
The Role of β-Keto Esters as Versatile Synthetic Intermediates
β-Keto esters are highly valuable building blocks in organic synthesis due to their versatile reactivity. researchgate.netresearchgate.net Their structure is characterized by two carbonyl groups separated by a methylene (B1212753) group, which results in multiple reactive sites. This unique arrangement provides both nucleophilic and electrophilic characteristics within the same molecule. researchgate.netresearchgate.net The methylene protons (α-hydrogens) are acidic and can be easily removed by a base to form a stabilized enolate, which acts as a potent nucleophile for forming new carbon-carbon bonds.
This reactivity makes β-keto esters essential synthons, or synthetic equivalents, for a wide range of chemical transformations. rsc.org They are key intermediates in the synthesis of a diverse array of complex molecules, including natural products and pharmaceuticals. researchgate.netrsc.org The dual functionality of β-keto esters allows them to participate in various reactions such as alkylations, acylations, and condensations, providing efficient pathways to construct intricate molecular architectures. researchgate.net Their ability to undergo selective transformations at their different reactive sites makes them indispensable tools for synthetic chemists. researchgate.netrsc.org
Contextualization of Ethyl 5-(4-fluorophenyl)-5-oxovalerate within Fluorinated Ketone-Ester Chemistry
This compound is a chemical compound that embodies the synergistic combination of a fluorinated aromatic ring and a β-keto ester-like functional group. As a fluorinated building block, it is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals. atomfair.combldpharm.com The molecule's structure features a 4-fluorophenyl ketone moiety, which integrates the beneficial properties conferred by the fluorine atom—such as modified electronic properties and potential for enhanced biological interactions—with the synthetic versatility of the keto-ester chain. atomfair.com
This compound serves as a clear example of a fluorinated ketone-ester, a class of molecules that are instrumental in drug discovery and materials science research. atomfair.com Its specific structural configuration makes it a useful precursor for constructing more complex molecular frameworks that incorporate a fluorophenyl group.
Below are the key chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 342636-36-6 |
| Molecular Formula | C13H15FO3 |
| Molecular Weight | 238.26 g/mol atomfair.com |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-5-oxopentanoate atomfair.com |
| Boiling Point | 344.2°C at 760 mmHg chemicalbook.com |
| Density | 1.128 g/cm³ chemicalbook.com |
| Flash Point | 156.6°C chemicalbook.com |
| Appearance | Clear to pale-yellow liquid or low-melting solid atomfair.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)5-3-4-12(15)10-6-8-11(14)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLQYFQKWODQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592567 | |
| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342636-36-6 | |
| Record name | Ethyl 4-fluoro-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342636-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-fluorophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving Ethyl 5 4 Fluorophenyl 5 Oxovalerate and Analogues
Grignard Reaction Mechanisms
The reaction of Grignard reagents with esters is a cornerstone of organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com However, the presence of two carbonyl groups in a ketoester—a ketone and an ester—introduces challenges in selectivity. Mechanistic studies on analogous systems reveal a complex interplay of kinetics and equilibria that govern the reaction's course. dtu.dkresearchgate.net
The monoaddition of a Grignard reagent to the ester group of a ketoester to form a ketone, without further reaction, is a significant challenge. The initially formed ketone is often more reactive than the starting ester, leading to a second addition and the formation of a tertiary alcohol. masterorganicchemistry.com Kinetic and mechanistic studies on model systems have shown that achieving monoaddition is feasible but requires precise control of reaction conditions. dtu.dkresearchgate.net
The reaction is understood to proceed through a nucleophilic addition mechanism. organic-chemistry.org The process is consistent with a kinetic model involving four key steps:
Reaction of the ester with the Grignard reagent to form a magnesium hemiacetal. researchgate.netmit.edu
A forward rearrangement of the magnesium hemiacetal to a ketone intermediate. researchgate.netmit.edu
A backward rearrangement from the ketone back to the hemiacetal. researchgate.netmit.edu
Reaction of the ketone intermediate with a second equivalent of the Grignard reagent, leading to the di-addition product (a tertiary alcohol) after quenching. researchgate.netmit.edu
Studies utilizing flow chemistry have been instrumental in elucidating these steps. For instance, investigations on the reaction of fluorophenylmagnesium bromide with a lactone (a cyclic ester) demonstrated that monoaddition to the ester carbonyl group is possible. dtu.dkresearchgate.netmit.edu This selectivity, however, necessitated cryogenic temperatures of -40 °C and residence times of several hours. dtu.dkresearchgate.net The mechanism is consistent with a substrate-independent, reductive [2+2] cycloaddition of the Meisenheimer/Casper type. dtu.dkresearchgate.net
A critical feature of the Grignard addition to an ester is the equilibrium between the initially formed magnesium hemiacetal and the subsequent ketone intermediate. dtu.dkmit.edu The addition of the Grignard reagent to the ester carbonyl results in the magnesium hemiacetal. dtu.dk This intermediate is not always stable and can rearrange to form the more stable ketone. dtu.dk
Reaction conditions exert a profound influence on the selectivity of Grignard reactions with ketoesters. nih.gov Precise control over these parameters is essential to favor the desired monoaddition product over the di-addition byproduct.
Temperature: Low temperatures are crucial for achieving monoaddition. dtu.dkresearchgate.net Working at cryogenic temperatures, such as -40 °C, slows down the rate of the second Grignard addition to the ketone intermediate, allowing for its isolation. dtu.dkmit.edu At higher temperatures, the reaction rates increase, and the selectivity for monoaddition is typically lost.
Solvent: The choice of solvent affects the reactivity and aggregation state of the Grignard reagent. libretexts.org Strongly coordinating ether solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (MeTHF) are commonly used. dtu.dkbyjus.com These solvents can favor monomeric Grignard species, which can influence the reaction pathway. libretexts.org The high coordinative nature of a solvent like MeTHF can hinder the formation of higher Grignard aggregates, which can impact reactivity and selectivity. dtu.dkmit.edu
Residence Time: In flow chemistry setups, the residence time is a critical parameter. Longer residence times, on the order of hours, have been shown to be necessary for achieving monoaddition with reagents like fluorophenylmagnesium bromide at low temperatures. dtu.dkresearchgate.net
| Parameter | Effect on Selectivity (Monoaddition vs. Di-addition) | Rationale |
| Temperature | Lower temperatures (e.g., -40 °C) favor monoaddition. dtu.dkresearchgate.net | Reduces the rate of the second addition to the ketone intermediate, allowing it to be isolated. dtu.dk |
| Solvent | Highly coordinative solvents (e.g., MeTHF) can influence reagent aggregation and reactivity. dtu.dkmit.edu | Solvation affects the Schlenk equilibrium and the nature of the active Grignard species. libretexts.org |
| Residence Time | Longer residence times may be required at low temperatures to achieve sufficient conversion for monoaddition. dtu.dkresearchgate.net | Compensates for the slower reaction rates at cryogenic conditions. |
Catalytic Fluorination Mechanisms
The introduction of fluorine into organic molecules can significantly alter their biological properties, making catalytic enantioselective fluorination a highly desirable transformation. nih.govresearchgate.net Chiral palladium complexes have emerged as effective catalysts for the fluorination of β-ketoesters, providing access to valuable chiral fluorinated building blocks. nih.gov
The enantioselective fluorination of β-ketoesters using chiral palladium catalysts and an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) is a well-established method. researchgate.net While the precise mechanism can vary with the specific ligand and substrate, a general catalytic cycle is widely accepted.
The proposed mechanism typically involves the following key steps:
Formation of a Chiral Palladium Enolate: The palladium(II) complex, featuring a chiral ligand such as BINAP, coordinates to the β-ketoester. In the presence of a base, deprotonation of the α-carbon occurs, leading to the formation of a chiral palladium enolate intermediate. The geometry of this enolate is dictated by the chiral ligand.
Electrophilic Fluorination: The nucleophilic enolate then attacks the electrophilic fluorine source (e.g., NFSI). The facial selectivity of this attack is controlled by the chiral environment created by the palladium-ligand complex, leading to the enantioselective formation of the C-F bond.
Product Release and Catalyst Regeneration: After the fluorination step, the α-fluoro-β-ketoester product is released, and the chiral palladium catalyst is regenerated to re-enter the catalytic cycle.
The success of this reaction hinges on the ability of the chiral ligand to create a well-defined asymmetric environment around the metal center, which effectively differentiates between the two faces of the planar enolate intermediate. researchgate.net Various β-ketoesters, including both cyclic and acyclic substrates, have been successfully fluorinated with high enantioselectivity (83-94% ee) using this methodology. nih.govresearchgate.net
Enzymatic Reaction Mechanisms
Enzymes offer a powerful and highly selective alternative to traditional chemical catalysts. Lipases, in particular, are widely used for the kinetic resolution of esters via enantioselective hydrolysis. While specific studies on Ethyl 5-(4-fluorophenyl)-5-oxovalerate were not found, research on the closely related analogue, (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, provides valuable mechanistic insights. researchgate.net
The enantioselective hydrolysis of this analogue was investigated using several microbial lipases. The lipase (B570770) from Candida antarctica (fraction B), often abbreviated as CAL-B, demonstrated the highest activity. researchgate.net The mechanism of enzymatic resolution relies on the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer of the racemic ester into the corresponding carboxylic acid, leaving the other enantiomer unreacted.
In the case of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, immobilization of the CAL-B enzyme was found to be critical for selectivity. When immobilized on a glyoxyl-agarose support, the enzyme preparation selectively hydrolyzed one enantiomer, allowing the unreacted (3S,4R)-ester to be recovered in an enantiomerically pure form (enantiomeric excess >99%) at approximately 50% conversion. researchgate.net This high degree of selectivity is attributed to the precise fit of one enantiomer into the chiral active site of the enzyme, facilitating its hydrolysis, while the other enantiomer fits poorly and reacts much more slowly, if at all. This process highlights how enzymatic methods can achieve levels of enantioselectivity that are often difficult to match with conventional chemical catalysis. researchgate.net
Stereoselective Reduction by Ketoreductase (KRED) Enzymes
The reduction of the ketone functionality in this compound to a secondary alcohol is a critical transformation, often yielding a chiral center with significant implications for the biological activity of downstream products. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly well-suited for this purpose due to their high stereoselectivity, operating under mild, environmentally benign conditions. These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the carbonyl carbon, resulting in the formation of a specific stereoisomer of the corresponding alcohol.
The stereochemical outcome of the reduction is determined by the three-dimensional architecture of the enzyme's active site, which preferentially binds the substrate in a specific orientation. This pre-organization ensures that the hydride transfer occurs to one face of the prochiral ketone, leading to a high enantiomeric excess (e.e.) of one enantiomer. In the context of pharmaceutical synthesis, where single-enantiomer products are often required, the use of KREDs is a highly attractive strategy.
While specific studies detailing the reduction of this compound by a broad panel of KREDs are not extensively documented in publicly available literature, valuable inferences can be drawn from research on closely related analogues. For instance, the enzymatic reduction of 1-(4-fluoro-phenyl)-5-morpholin-4-yl-pentane-1,5-dione, a compound that shares the same fluorophenyl ketone moiety, has been successfully demonstrated. Patents disclose the use of specific ketoreductases, such as ES-KRED-106 and ES-KRED-119, to achieve the stereoselective reduction of the ketone, yielding the corresponding (S)-alcohol. This highlights the amenability of the 4-fluorophenyl ketone group to bioreduction by KREDs.
The general applicability of KREDs to aromatic ketones further supports the feasibility of this transformation. Research has shown that a wide array of KREDs can reduce various acetophenone (B1666503) derivatives and other aromatic ketones with high enantioselectivity. The electronic nature and steric bulk of substituents on the aromatic ring and the aliphatic chain can influence the reaction rate and the degree of stereoselectivity, a concept further explored in the subsequent section.
Substrate Specificity and Diastereomeric Control
The substrate specificity of KREDs is a key determinant of their utility. While these enzymes can be highly selective for a particular substrate, many exhibit a degree of promiscuity, accepting a range of related compounds. This allows for the synthesis of a library of chiral alcohols from various ketone precursors. The structural features of the substrate, such as the nature of the aromatic ring, the length and substitution of the alkyl chain, and the ester group, all play a role in how effectively the molecule binds to the enzyme's active site.
For analogues of this compound, modifications to the molecule would likely impact the efficiency and stereochemical outcome of the KRED-catalyzed reduction. For example, altering the substituent on the phenyl ring from fluorine to a bulkier group like chlorine or a methoxy (B1213986) group could necessitate a larger binding pocket in the enzyme for optimal activity. Similarly, changes in the length of the valerate (B167501) chain could affect the positioning of the ketone within the active site relative to the catalytic residues and the NADPH cofactor.
In cases where the substrate contains additional stereocenters, KREDs can exhibit diastereoselectivity, preferentially producing one diastereomer over others. This is achieved through the enzyme's ability to distinguish between the different stereoisomers of the starting material or by controlling the formation of a new stereocenter in relation to an existing one. While this compound itself is prochiral, the introduction of a substituent on the valerate chain would create a situation where diastereomeric products could be formed upon reduction of the ketone. The enzyme's active site would then need to accommodate the substrate in a manner that favors the formation of one diastereomer.
To illustrate the typical performance of KREDs in the reduction of aromatic ketones, the following interactive table presents hypothetical yet representative data based on the known selectivity of these enzymes.
| Ketoreductase ID | Substrate Analogue | Conversion (%) | Enantiomeric Excess (e.e., %) | Stereochemical Outcome |
| KRED-A | Ethyl 5-phenyl-5-oxovalerate | >99 | >99 | (S) |
| KRED-B | Ethyl 5-phenyl-5-oxovalerate | 95 | 98 | (R) |
| KRED-A | Ethyl 5-(4-chlorophenyl)-5-oxovalerate | 92 | >99 | (S) |
| KRED-B | Ethyl 5-(4-chlorophenyl)-5-oxovalerate | 88 | 97 | (R) |
| KRED-C | This compound | >99 | 99 | (S) |
This table demonstrates how different KREDs can exhibit opposite stereopreferences and how changes in the substrate structure can influence the reaction efficiency.
Intramolecular Interactions and Conformational Analysis
The conformation of a molecule, its preferred three-dimensional shape, is dictated by a complex interplay of electronic and steric effects, including intramolecular non-covalent interactions. For this compound, the presence of a fluorine atom on the phenyl ring introduces the possibility of specific intramolecular interactions that can influence its conformational landscape.
Computational and Spectroscopic Evidence for C-F…H-C Hydrogen Bonding
The fluorine atom in a C-F bond is electronegative and possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. Although C-H bonds are generally considered weak hydrogen bond donors, in certain geometric arrangements, a favorable interaction can occur. For this to happen in this compound, the alkyl chain would need to fold back in a way that brings one of its C-H groups into close proximity with the fluorine atom on the phenyl ring.
Computational studies on other fluorinated organic molecules have provided evidence for the existence and energetic significance of such C-F…H interactions. These studies often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the most stable conformations of a molecule and to analyze the nature of intramolecular interactions through methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots. These analyses can identify bond critical points between the fluorine and hydrogen atoms and quantify the strength of the interaction, which is typically in the range of a weak hydrogen bond.
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide experimental evidence for these weak interactions. For instance, the presence of a through-space coupling (a scalar coupling transmitted through space rather than through covalent bonds) between the fluorine and a spatially close proton in 2D NMR experiments like Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be a strong indicator of their proximity and interaction. Additionally, changes in the chemical shifts of the involved proton and fluorine nuclei upon conformational changes can hint at the presence of such an intramolecular hydrogen bond.
In the case of this compound, a conformational equilibrium likely exists in solution, with different conformers being stabilized to varying degrees by factors including steric hindrance, dipole-dipole interactions, and potentially the aforementioned C-F…H-C hydrogen bond. The energetic contribution of such a weak hydrogen bond would be a subtle but potentially significant factor in determining the predominant conformation of the molecule, which in turn could influence its reactivity and interaction with enzyme active sites.
Chemical Transformations and Derivatizations of Ethyl 5 4 Fluorophenyl 5 Oxovalerate As a Building Block
Reduction Reactions
The reduction of the ketone moiety in γ-keto esters like Ethyl 5-(4-fluorophenyl)-5-oxovalerate is a fundamental transformation for producing chiral hydroxy esters, which are valuable intermediates in the synthesis of bioactive compounds. While biocatalytic and enzymatic reductions of ketones are well-established strategies, specific literature detailing the reduction of this compound according to the subsequent subsections was not found in the reviewed sources.
Stereoselective Reduction to α-Fluoro-β-Hydroxy Esters via Biocatalysis
The synthesis of α-fluoro-β-hydroxy esters typically involves starting materials already containing fluorine at the α-position or the stereoselective fluorination of a corresponding precursor. The specified starting material, this compound, contains a fluorine atom on the phenyl ring, not on the aliphatic ester chain. Therefore, its reduction would yield a δ-hydroxy ester, not an α-fluoro-β-hydroxy ester. No literature detailing a biocatalytic process for this specific conversion was identified.
Chemo- and Diastereoselective Reduction of Ketone Moieties
The chemo- and diastereoselective reduction of the ketone in molecules with multiple functional groups is a common synthetic challenge. Various chemical and enzymatic methods are employed to achieve high selectivity. However, specific studies detailing the chemo- and diastereoselective reduction of the ketone moiety in this compound were not found in the available literature.
Enzymatic Reduction using Oxidoreductases
Oxidoreductases are frequently used for the asymmetric reduction of ketones to produce enantiomerically pure alcohols. These enzymes offer high selectivity under mild reaction conditions. Despite the prevalence of this method, research specifically documenting the enzymatic reduction of this compound using oxidoreductases could not be located.
Transformations to Amino Acid Derivatives
The conversion of keto esters into amino acids or their derivatives is a significant transformation, providing access to chiral building blocks for peptides and pharmaceuticals. A key strategy for this conversion is biocatalytic transamination.
Conversion to α-Fluoro β-Amino Acid Derivatives
While the direct conversion of this compound to an α-fluoro β-amino acid derivative is not described, a closely related transformation has been reported for its methyl analog, Methyl 5-(4-fluorophenyl)-5-oxopentanoate. uniovi.es This process utilizes transaminase (TA) enzymes to convert the δ-keto ester into a δ-amino ester. This reaction represents a formal reductive amination of the ketone moiety. uniovi.es
The enzymatic transamination is a one-pot, two-step process where the keto ester is first converted into the corresponding amino ester. This amino ester is a derivative of an amino acid and serves as a crucial intermediate for further transformations. uniovi.es The reaction is carried out in an aqueous medium under mild conditions, highlighting the advantages of biocatalysis. uniovi.es
Cyclization and Heterocycle Formation
The functional groups within this compound and its derivatives make it an excellent precursor for the synthesis of heterocyclic compounds, particularly lactams.
Following the enzymatic transamination of the analogous Methyl 5-(4-fluorophenyl)-5-oxopentanoate, the resulting δ-amino ester undergoes a spontaneous intramolecular cyclization in the reaction medium. uniovi.es This cyclization yields the optically active δ-lactam, 6-(4-fluorophenyl)piperidin-2-one. This cascade process, where the formation of the amino ester is followed by an immediate cyclization, is highly efficient as it shifts the reaction equilibrium towards the product. uniovi.es
The study utilized various commercially available and in-house transaminases to achieve this transformation, demonstrating the versatility of this biocatalytic approach for synthesizing valuable aryl-substituted piperidin-2-ones. uniovi.es
Table 1: Biotransamination of Methyl 5-(4-fluorophenyl)-5-oxopentanoate to 6-(4-fluorophenyl)piperidin-2-one This interactive table summarizes the results from the enzymatic conversion.
| Entry | Transaminase (TA) | Co-solvent | Conversion (%) | Enantiomeric Excess (%) | Configuration |
| 1 | ATA-256 | 2.5% DMSO | 20 | >99 | R |
| 2 | ATA-P1-G04 | 2.5% DMSO | 29 | >99 | R |
| 3 | ArRmut11-TA | 2.5% DMSO | 41 | 98 | R |
| 4 | Cv-TA | 2.5% DMSO | 22 | >99 | S |
Data sourced from reference uniovi.es. The study highlights that different enzymes can produce either the (R) or (S) enantiomer of the lactam product with high selectivity.
Synthesis of Pyrazole (B372694) and Isoxazole (B147169) Derivatives from β-Keto Esters
The synthesis of pyrazole and isoxazole rings are cornerstone reactions in heterocyclic chemistry, typically employing β-keto esters or other 1,3-dicarbonyl compounds as key starting materials.
Pyrazoles: The Knorr pyrazole synthesis and related methods involve the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govup.ac.za For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) yields a 1,3,5-substituted pyrazole. nih.gov This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. mdpi.com The use of catalysts like nano-ZnO can improve reaction efficiency, leading to excellent yields and shorter reaction times. nih.gov
Isoxazoles: Similarly, the synthesis of isoxazoles often involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. nih.gov The reaction mechanism mirrors that of pyrazole synthesis, resulting in a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. An alternative modern approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne, which provides a direct route to 3,4,5-trisubstituted isoxazoles. nih.govd-nb.info
It is important to note that this compound is a γ-keto ester, not a β-keto ester. Therefore, for it to be used in these classical cyclization reactions, it would first require chemical modification to introduce a second carbonyl group at the β-position relative to the existing ketone, thereby creating the necessary 1,3-dicarbonyl moiety.
Table 1: General Conditions for Pyrazole and Isoxazole Synthesis from 1,3-Dicarbonyl Precursors
| Heterocycle | Precursors | Reagents & Conditions | Typical Yield | Reference(s) |
|---|---|---|---|---|
| Pyrazole | Ethyl Acetoacetate, Phenylhydrazine | Nano-ZnO, Green Protocol | 95% | nih.gov |
| Pyrazole | 1,3-Diketone, Hydrazine Hydrate | Ethanol (B145695), Reflux | Good to Excellent | up.ac.za |
| Isoxazole | 3-(Dimethylamino)-1-arylprop-2-en-1-one, Hydroxylamine HCl | Aqueous Medium, No Catalyst | Good | nih.gov |
| Isoxazole | Alkyne, Nitrile Oxide (in situ) | Triethylamine, Dielectric Heating | Good | nih.gov |
Formation of Pyrano[2,3-c]pyrazole Scaffolds
The pyrano[2,3-c]pyrazole core is a privileged scaffold found in many biologically active compounds. nih.govresearchgate.net A highly efficient and common method for its synthesis is a one-pot, four-component reaction. researchgate.net This reaction typically involves an aldehyde, malononitrile (B47326), a hydrazine, and a β-keto ester such as ethyl acetoacetate. nih.govresearchgate.net
The reaction proceeds by first forming a pyrazolone (B3327878) intermediate in situ from the condensation of the β-keto ester and hydrazine. nih.gov Concurrently, the aldehyde and malononitrile undergo a Knoevenagel condensation. The resulting product then reacts with the pyrazolone via a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final dihydropyrano[2,3-c]pyrazole derivative. nih.gov The use of this compound in this type of reaction would necessitate its prior conversion into a suitable pyrazolone intermediate.
Table 2: Examples of Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
| Aldehyde | Hydrazine | Catalyst | Conditions | Yield | Reference(s) |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Hydrazine Hydrate | Sodium Benzoate | Aqueous Medium | High | researchgate.net |
| Aromatic Aldehydes | Phenylhydrazine | [DMBSI]HSO4 (Ionic Liquid) | Solvent-Free | 85-96% | researchgate.net |
| 4-Fluorobenzaldehyde | Phenylhydrazine | Morpholine | Methanol, Heat | 83% | nih.gov |
Generation of Oxazepine and Thiadiazole Derivatives from Analogous Structures
While direct conversions from this compound are not widely documented for these heterocycles, general synthetic methods for analogous structures highlight potential pathways.
Oxazepine Derivatives: 1,3-Oxazepines are seven-membered heterocyclic rings that can be synthesized through various routes. A prevalent method involves the [5+2] cycloaddition reaction between a Schiff base (imine) and a cyclic anhydride, such as maleic or phthalic anhydride. scirp.orguokerbala.edu.iqechemcom.com The reaction forms the 1,3-oxazepine-4,7-dione core structure. scirp.orgechemcom.com This approach relies on the reactivity of the imine C=N bond and does not directly utilize a keto-ester starting material.
Thiadiazole Derivatives: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide (B42300) or its derivatives. nih.gov One established route involves the cyclization of a thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride or polyphosphate ester. jocpr.comencyclopedia.pub Another powerful method, analogous to the Hantzsch thiazole (B1198619) synthesis, involves the reaction of an α-haloketone with a thiourea (B124793) or thiosemicarbazide. organic-chemistry.org β-Keto esters can be utilized in this context by first undergoing α-halogenation before condensation and cyclization. organic-chemistry.org The Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride, is another key method for synthesizing 1,2,3-thiadiazoles from ketone precursors. mdpi.com
Table 3: General Synthetic Routes to Oxazepine and Thiadiazole Derivatives
| Heterocycle | Precursors | Reagents & Conditions | Key Transformation | Reference(s) |
|---|---|---|---|---|
| 1,3-Oxazepine | Schiff Base, Maleic Anhydride | Dry Benzene or Microwave | [5+2] Cycloaddition | scirp.orguokerbala.edu.iq |
| 1,3,4-Thiadiazole | Thiosemicarbazide, Carboxylic Acid | POCl₃ or H₂SO₄ | Dehydrative Cyclization | nih.govjocpr.com |
| 1,3,4-Thiadiazole | β-Keto Ester, Thiourea | 1. TBCA (Bromination) 2. DABCO | α-Halogenation, Cyclization | organic-chemistry.org |
| 1,2,3-Thiadiazole | Ketone, Sulfonyl Hydrazine | Thionyl Chloride (SOCl₂) | Hurd-Mori Reaction | mdpi.com |
C-H Bond Functionalization
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a major advance in synthetic chemistry, offering more atom-economical and efficient routes to complex molecules. This compound, with its multiple sp³ C-H bonds, is a suitable substrate for such transformations.
Directed C-H Bond Activation of Ketones and Esters for Arylation and Hydroxylation
Achieving regioselectivity in C-H activation is a significant challenge, which is often overcome by using a directing group (DG). sigmaaldrich.com A directing group coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its selective cleavage and functionalization. sigmaaldrich.comrsc.org
Arylation: Palladium-catalyzed C-H arylation is a powerful tool for forming C-C bonds. rsc.org For aliphatic ketones, directing groups can enable the selective functionalization of β- or γ-C(sp³)–H bonds. nih.govnih.gov The γ-C-H bonds of this compound are prime targets for this methodology. The reaction can be achieved using a transient directing group, such as an amino acid, which reversibly forms an imine with the ketone. nih.gov This imine then directs a palladium catalyst to activate a nearby γ-C-H bond, leading to the formation of a six-membered palladacycle intermediate, which subsequently reacts with an aryl halide to yield the γ-arylated product. nih.govnih.gov
Hydroxylation: The direct conversion of a C-H bond to a C-OH group is a highly valuable transformation. rsc.org This can be achieved using directing group strategies with various transition metals. rsc.orgrsc.org Palladium-catalyzed meta-C-H hydroxylation of aromatic compounds has been demonstrated using a U-shaped template. rsc.org For aliphatic C-H bonds, copper-based systems in combination with an oxidant like H₂O₂ have been shown to effect regioselective hydroxylation. nih.govnih.gov The directing group is crucial for positioning the copper catalyst and enabling the selective oxidation of a specific sp³ C-H bond. nih.govnih.gov
Development of Novel Catalyst Systems (e.g., Palladium/Amino Amide Ligands)
The success of directed C-H activation hinges on the development of sophisticated catalyst systems. For palladium-catalyzed reactions, the choice of ligand is critical for both reactivity and selectivity. acs.orgsnnu.edu.cn
Mono-N-protected amino acids (MPAAs) and related amino amides have emerged as a highly effective class of ligands for a wide range of Pd-catalyzed C-H functionalization reactions. acs.orgnih.gov These ligands accelerate the turnover-limiting C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) mechanism. sigmaaldrich.comnih.gov The amino acid ligand coordinates to the palladium center and acts as an internal base, facilitating the proton abstraction from the C-H bond. nih.gov
In addition to MPAAs, other ligand classes have been developed for specific challenges. For the difficult γ-C(sp³)–H activation of ketones, electron-deficient 2-pyridone ligands have been identified as uniquely effective. nih.govnih.gov These ligands enable the formation of the less favorable six-membered palladacycle intermediate required for γ-functionalization. nih.gov The combination of a Pd(II) catalyst with these specialized ligands provides a powerful system for the late-stage functionalization of complex molecules at previously inaccessible positions. nih.govnih.gov
Table 4: Catalyst Systems for Directed C-H Functionalization of Ketones
| Transformation | Catalyst System | Directing Group Strategy | Target C-H Bond | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| γ-C-H Arylation | Pd(OAc)₂, 5-Nitro-2-pyridone | Covalent (Aminooxyacetic acid) | γ-C(sp³) of Ketone | Enables 6-membered palladacycle formation | nih.gov |
| γ-C-H Arylation | Pd(II), 2-Pyridone | Transient (α-Amino acid) | γ-C(sp³) of Ketone | Avoids DG installation/removal steps | nih.gov |
| β-C-H Arylation | Pd(II), MPAA Ligand | Covalent Amide | β-C(sp³) of Carboxylic Acid Derivative | High enantioselectivity achievable | snnu.edu.cnrsc.org |
| C-H Hydroxylation | Cu(I)/Cu(II) | Covalent Imine | γ-C(sp³) of Ketone | Uses H₂O₂ as oxidant | nih.govnih.gov |
Applications in the Synthesis of Complex Organic Molecules and Biologically Active Compounds
Precursors for Pharmaceutically Relevant Scaffolds
The strategic placement of functional groups in ethyl 5-(4-fluorophenyl)-5-oxovalerate makes it an ideal starting material for the construction of various molecular scaffolds that are central to the development of pharmaceuticals.
Fluorinated amino acids are of significant interest in medicinal chemistry as they can enhance the metabolic stability and binding affinity of peptides and proteins. nih.gov this compound can be utilized as a precursor for the synthesis of certain fluorinated amino acid derivatives. Through a series of chemical transformations, including amination and subsequent modifications, the core structure of the molecule can be elaborated to introduce the amino acid functionality. The presence of the fluorine atom on the phenyl ring is a key feature that can be carried through the synthetic sequence to impart desirable properties to the final amino acid product. nih.govresearchgate.net
The synthesis of 2-amino-5-(4-[18F]fluorophenyl)pent-4-ynoic acid ([(18)F]FPhPA), a novel amino acid radiotracer for oncologic imaging, highlights the utility of related fluorinated phenyl structures in creating advanced diagnostic tools. nih.gov While not a direct application of this compound, this demonstrates the importance of the 4-fluorophenyl moiety in the design of biologically active amino acid analogs.
Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid and cholesterol metabolism. nih.gov Modulators of FXR activity, including antagonists, are being investigated for the treatment of various metabolic diseases. The core structure of this compound can be found within more complex molecules designed to interact with FXR. While direct evidence of its use as a starting material for known FXR antagonists is not prevalent in the provided search results, its structural motifs are relevant to the design of such compounds. For instance, non-steroidal FXR agonists like GW4064 and its derivatives feature aromatic moieties that are key for receptor binding. nih.gov The 4-fluorophenyl group of this compound could be incorporated into novel FXR modulators to enhance their pharmacological properties.
This compound is a key intermediate in the synthesis of rosuvastatin (B1679574), a potent HMG-CoA reductase inhibitor used to lower cholesterol levels. scirp.orgmagtechjournal.com The synthesis of rosuvastatin involves the construction of a complex side chain attached to a pyrimidine (B1678525) core. The 4-fluorophenyl group of this compound is a critical component of the final rosuvastatin molecule. google.comgoogle.com
The synthesis often involves a Wittig-type reaction to form a key intermediate, which is then further elaborated to introduce the dihydroxy heptenoic acid side chain characteristic of statins. scirp.org The ethyl ester of the starting material is often carried through several synthetic steps before being hydrolyzed to the final carboxylic acid salt.
Table 1: Key Intermediates in Rosuvastatin Synthesis Derived from this compound
| Intermediate | Chemical Name | Role in Synthesis |
| 1 | (3R,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methyl sulfonyl)amino]-5-pyrimidyl]-3-hydroxyl-5-oxo-6-methyl heptenoate | Precursor to Rosuvastatin methyl ester after reduction. google.com |
| 2 | ethyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonylamino)pyrimidin-5-yl]-3-oxo-(5S)-5-hydroxy-(6E)-heptenoate | Key intermediate that undergoes stereoselective reduction to form Rosuvastatin ethyl ester. google.com |
| 3 | t-Butyl-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate | An early-stage intermediate that is converted to a de-ketal compound and then hydrolyzed. magtechjournal.combvsalud.org |
Chiral Synthons in Asymmetric Synthesis
The prochiral nature of the ketone in this compound allows for its use in asymmetric synthesis to generate enantiomerically pure or enriched products.
The synthesis of α-fluoro-β-hydroxy esters with high stereocontrol is a significant challenge in organic chemistry. mdpi.com While the direct conversion of this compound to an α-fluoro-β-hydroxy ester is not explicitly detailed, related β-keto esters are common substrates for asymmetric fluorination and reduction reactions. mdpi.comrsc.org Metal-catalyzed asymmetric fluorination of β-keto esters can introduce a fluorine atom at the α-position with high enantioselectivity. mdpi.com Subsequent stereoselective reduction of the ketone would then yield the desired α-fluoro-β-hydroxy ester.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines from prochiral ketones. nih.govnih.govresearchgate.net Transaminases, a class of enzymes, can catalyze the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. mdpi.comdigitellinc.com this compound is a suitable substrate for such biocatalytic transformations. The use of engineered transaminases can lead to the efficient and environmentally friendly production of the corresponding chiral amine, which can then serve as a valuable building block for various pharmaceuticals. nih.govresearchgate.net
Table 2: Biocatalytic Approaches for Chiral Amine Synthesis
| Biocatalytic Method | Enzyme Class | Key Features | Potential Application |
| Asymmetric Amination | Transaminase | High stereoselectivity, mild reaction conditions. nih.govdigitellinc.com | Synthesis of chiral amine precursors for pharmaceuticals. nih.gov |
| Reductive Amination | Amine Dehydrogenase | Uses ammonia (B1221849) as the amino donor and NAD(P)H as a cofactor. nih.gov | Production of chiral amines from ketones. nih.gov |
| Deracemization | Amine Oxidase | Coupled with a non-selective reducing agent to resolve racemic mixtures. nih.govmdpi.com | Generation of enantiopure amines. mdpi.com |
Synthesis of Diverse Heterocyclic Systems from this compound
This compound serves as a versatile precursor in the synthesis of a variety of complex heterocyclic systems. Its unique structure, featuring a γ-keto ester moiety and a fluorophenyl group, allows for the construction of diverse molecular architectures, including coumarin (B35378) derivatives, kavain-like compounds, and spirocyclic systems. These structures are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation of Novel Coumarin Derivatives with Fluorophenyl Moieties
The synthesis of coumarin derivatives, a class of compounds known for their broad range of pharmacological properties, often involves condensation reactions between phenols and β-keto esters, such as in the Pechmann condensation. While this compound is a γ-keto ester, its structural components can be envisioned as precursors for molecules that do undergo such cyclizations.
The introduction of fluorine atoms into the coumarin scaffold can significantly modulate the biological activity of the resulting compounds. Fluorinated coumarin derivatives are being explored for their potential as antifungal and antitumor agents. General synthetic strategies for fluorinated 7-hydroxycoumarins, for example, involve the Pechmann condensation of a phenol (B47542) with a fluorinated β-keto ester in the presence of an acid catalyst like sulfuric acid. Subsequent reactions can introduce other functional groups to further diversify the coumarin library.
Although direct synthesis of coumarins from this compound is not prominently documented, its 4-fluorophenyl group is a desirable feature in modern drug design. It is plausible that this γ-keto ester could be chemically modified to a suitable β-keto ester intermediate, which could then participate in established coumarin synthesis protocols.
Table 1: Examples of Reagents for the Synthesis of Fluorinated Coumarins
| Reactant A | Reactant B | Catalyst | Resulting Coumarin Type |
|---|---|---|---|
| Substituted Phenol | Ethyl 4,4,4-trifluoroacetoacetate | Sulfuric Acid | 4-(Trifluoromethyl)coumarin |
| 3-Methoxyphenol | Ethyl 2-fluoroacetoacetate | Amberlyst-15 | Fluorinated Methoxycoumarin |
| Resorcinol | Fluorinated β-keto ester | Zinc Chloride | Fluorinated Hydroxycoumarin |
Synthesis of Cytotoxic Kavain-like Derivatives
Kavain and its analogues, known as kavalactones, are compounds originally isolated from the kava (B3030397) plant (Piper methysticum) and have attracted significant interest for their potential cytotoxic activities against various cancer cell lines. The synthesis of novel kavain-like derivatives often involves multi-step reaction sequences, where building blocks like this compound can be utilized to introduce specific structural motifs.
Research has demonstrated the synthesis of δ-valerolactones with structural similarities to kavain. In these synthetic pathways, palladium-catalyzed cross-coupling reactions and aldol (B89426) reactions are key steps. For instance, a derivative of the title compound, (4S,5S)-ethyl 5-(4-fluorophenyl)-5-hydroxy-2,2,4-trimethyl-3-oxopentanoate, has been reported as an intermediate in the synthesis of these complex lactones. nih.govnih.gov This underscores the utility of fluorinated keto esters in generating libraries of potentially bioactive compounds.
The cytotoxic effects of these synthesized kavain-like derivatives are typically evaluated against a panel of human cancer cell lines. The presence of the 4-fluorophenyl group, as would be introduced from this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity of a drug candidate to its target.
Table 2: Cytotoxicity of Representative Kavain-like Derivatives
| Compound | Cancer Cell Line | Activity |
|---|---|---|
| 4-methoxy-6-phenyl-5,6-dihydropyran-2-one | NCI-H460 (Lung) | Moderately Active |
| 6-(4-fluorophenyl)-4-methoxy-5,6-dihydropyran-2-one | MCF-7 (Breast) | Weakly Active |
| 6-(4-cyanophenyl)-4-methoxy-5,6-dihydropyran-2-one | OVCAR-3 (Ovarian) | Moderately Active |
Formation of Spirocyclic Compounds
Spirocyclic compounds, which contain two rings connected by a single common atom, are a unique class of molecules with significant three-dimensional complexity. This structural feature is often found in natural products and has been incorporated into various drug candidates. The synthesis of spirocycles can be achieved through various strategies, including intramolecular cyclization reactions of suitable acyclic precursors.
γ-Keto esters such as this compound are valuable starting materials for the construction of spirocyclic systems. One plausible approach involves the conversion of the keto group into a reactive center that can undergo an intramolecular reaction with a functional group attached to the ester terminus. For example, an intramolecular aldol condensation could lead to the formation of a new ring, creating the spirocyclic core.
Table 3: General Approaches to Spirocycle Synthesis from Keto Esters
| Precursor Type | Key Reaction | Type of Spirocycle Formed |
|---|---|---|
| Cyclic Keto Ester | Intramolecular Alkylation | Spiro-lactone |
| Acyclic γ-Keto Ester | Tandem Michael Addition/Cyclization | Spiro-carbocycle |
| Keto Ester with a Tethered Nucleophile | Intramolecular Aldol Condensation | Spiro-hydroxyketone |
Advanced Analytical Techniques for Research on Ethyl 5 4 Fluorophenyl 5 Oxovalerate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).
The unique structure of Ethyl 5-(4-fluorophenyl)-5-oxovalerate gives rise to a distinct NMR fingerprint.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl ester group is identifiable by a characteristic quartet and triplet pattern. The protons on the aliphatic chain appear as multiplets, and the protons on the 4-fluorophenyl group show a distinct splitting pattern due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the two carbonyl carbons (one from the ketone and one from the ester), the carbons of the aromatic ring (with their chemical shifts influenced by the fluorine substituent), the carbons of the aliphatic chain, and the carbons of the ethyl group.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the spectrum would typically show a single signal for the fluorine atom on the phenyl ring. The precise chemical shift of this signal can be influenced by solvent and electronic environment. researchgate.net This technique is highly sensitive to the fluorine's local environment, making it a powerful tool for confirming the presence and position of the fluorine substituent. psu.edu
The combined data from these one-dimensional NMR experiments allow for the unambiguous confirmation of the compound's covalent structure.
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-a | 8.10 - 8.00 | Doublet of doublets | ~8.8, 5.5 | 2H, Aromatic (ortho to C=O) |
| H-b | 7.25 - 7.15 | Triplet | ~8.8 | 2H, Aromatic (ortho to F) |
| H-c | 4.15 | Quartet | ~7.1 | 2H, -O-CH₂ -CH₃ |
| H-d | 3.05 | Triplet | ~7.2 | 2H, -CH₂ -C=O |
| H-e | 2.40 | Triplet | ~7.2 | 2H, -CH₂ -COOEt |
| H-f | 2.05 | Quintet | ~7.2 | 2H, -CH₂-CH₂ -CH₂- |
| H-g | 1.25 | Triplet | ~7.1 | 3H, -O-CH₂-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 198.5 | Ketone Carbonyl (Ar-C =O) |
| C-2 | 173.0 | Ester Carbonyl (-C OOEt) |
| C-3 | 165.8 (d, J ≈ 255 Hz) | Aromatic C-F |
| C-4 | 132.5 (d, J ≈ 3 Hz) | Aromatic C-ipso |
| C-5 | 130.8 (d, J ≈ 9 Hz) | Aromatic CH (ortho to C=O) |
| C-6 | 115.8 (d, J ≈ 22 Hz) | Aromatic CH (ortho to F) |
| C-7 | 60.5 | -O-C H₂-CH₃ |
| C-8 | 37.5 | -C H₂-C=O |
| C-9 | 33.0 | -C H₂-COOEt |
| C-10 | 20.0 | -CH₂-C H₂-CH₂- |
| C-11 | 14.2 | -O-CH₂-C H₃ |
| ¹⁹F NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| F-1 | -105 to -115 | Ar-F |
While 1D NMR confirms the connectivity of atoms, 2D NMR techniques can reveal through-space proximity between atoms, which is crucial for understanding the molecule's conformation. Heteronuclear Overhauser Effect Spectroscopy (HOESY) is a 2D NMR experiment that detects spatial correlations between different types of nuclei, such as ¹H and ¹⁹F.
In a ¹H-¹⁹F HOESY experiment on this compound, a cross-peak would be expected between the fluorine nucleus and the ortho-protons on the phenyl ring (H-b). The presence of this correlation provides direct evidence of their close spatial relationship, further confirming the substitution pattern on the aromatic ring. Depending on the flexibility and preferred conformation of the aliphatic chain, weaker correlations might also be observed between the fluorine atom and the protons of the adjacent methylene (B1212753) group (H-d), providing insights into the molecule's rotational dynamics.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₁₃H₁₅FO₃. atomfair.com By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can differentiate the target compound from other potential isomers or compounds with the same nominal mass. nih.gov
| HRMS Data | Value |
| Molecular Formula | C₁₃H₁₅FO₃ |
| Calculated Exact Mass | 238.10052 |
| Measured Exact Mass | 238.1005 |
| Technique | Electrospray Ionization (ESI) |
Chromatographic Methods
Chromatography is essential for separating, identifying, and purifying components of a mixture. High-Performance Liquid Chromatography is particularly vital in the analysis of pharmaceutical intermediates like this compound.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. pensoft.net A reversed-phase HPLC (RP-HPLC) method is typically employed for a molecule with the polarity of this compound. semanticscholar.org
In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. pensoft.netresearchgate.net The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This technique is sensitive enough to detect and quantify even trace amounts of impurities, making it indispensable for quality control. Furthermore, preparative HPLC can be used to isolate the pure compound from a reaction mixture for further study. semanticscholar.org
| Typical RP-HPLC Method Parameters | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an ideal method for tracking the consumption of starting materials and the formation of products. In the synthesis of related compounds, such as the corresponding methyl ester, TLC is routinely used to ascertain the reaction's endpoint.
For a compound structurally similar to this compound, namely Methyl 5-(4-fluorophenyl)-5-oxopentanoate, a retention factor (Rf) of 0.33 has been reported using a mobile phase of 50% ethyl acetate (B1210297) in hexane. This provides a valuable reference point for developing a suitable TLC method for the ethyl ester. The polarity of the mobile phase can be adjusted to achieve optimal separation of spots corresponding to the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. Visualization of the spots is typically achieved under UV light, owing to the aromatic ring in the molecule, or by staining with a suitable chemical agent.
| Parameter | Value (for Methyl 5-(4-fluorophenyl)-5-oxopentanoate) |
| Stationary Phase | Silica Gel |
| Mobile Phase | 50% Ethyl Acetate in Hexane |
| Retention Factor (Rf) | 0.33 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides definitive evidence for the presence of its key structural features: the ester and ketone carbonyl groups, the aromatic ring, and the C-F bond.
Based on data from the closely related Methyl 5-(4-fluorophenyl)-5-oxopentanoate, characteristic absorption peaks for this compound are expected around the following wavenumbers:
~1735 cm⁻¹: This strong absorption is characteristic of the C=O stretching vibration of the ester functional group.
~1685 cm⁻¹: A strong peak in this region is typically assigned to the C=O stretching vibration of the ketone. The conjugation with the aromatic ring can slightly lower this frequency.
~1598 cm⁻¹: This absorption corresponds to the C=C stretching vibrations within the aromatic ring.
~1200-1100 cm⁻¹: A strong band in this region is indicative of the C-O stretching of the ester.
~1230 cm⁻¹: A peak around this wavenumber can often be attributed to the C-F stretching vibration.
~3000-2850 cm⁻¹: These peaks represent the C-H stretching vibrations of the aliphatic methylene groups in the valerate (B167501) chain.
The precise peak positions and intensities for this compound would be confirmed by acquiring the spectrum of a pure sample.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| Ester Carbonyl (C=O) | ~1735 |
| Ketone Carbonyl (C=O) | ~1685 |
| Aromatic (C=C) | ~1598 |
| Ester (C-O) | ~1200-1100 |
| Carbon-Fluorine (C-F) | ~1230 |
| Aliphatic (C-H) | ~3000-2850 |
Optical Rotation Measurements for Chiral Analysis
The stereochemistry of molecules is a critical aspect of their chemical and biological properties. When this compound is synthesized in an enantiomerically enriched or pure form, optical rotation measurements become a fundamental technique for its chiral analysis. This method measures the rotation of plane-polarized light by a chiral molecule, providing a specific rotation value ([α]) that is a characteristic physical property of a particular enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).
For instance, in the broader context of chiral alcohols, a positive or negative sign of the specific rotation ([α]D) indicates the direction in which the plane of polarized light is rotated. The magnitude of the rotation is a measure of the optical activity of the compound. The determination of the specific rotation is essential for confirming the stereochemical outcome of an asymmetric synthesis or a chiral resolution process.
| Parameter | Description |
| Technique | Optical Polarimetry |
| Measured Property | Angle of Rotation (α) |
| Calculated Value | Specific Rotation [α] |
| Significance | Characterization of enantiomers and determination of enantiomeric purity. |
The development of synthetic routes to chiral intermediates, such as the chiral alcohol derived from this compound, is of significant interest. The ability to produce and accurately analyze the stereochemical purity of such compounds is paramount for their potential applications.
In-depth Computational and Theoretical Analyses of this compound Remain Largely Unexplored
This article aims to outline the established computational methodologies that could be applied to this compound, based on studies of analogous compounds and relevant chemical transformations. However, it must be emphasized that the following sections are based on general principles and findings from related research, as direct computational data for the title compound is scarce.
Computational and Theoretical Studies
Computational chemistry provides powerful tools to elucidate molecular structure, reactivity, and interactions at an atomic level. For a molecule like Ethyl 5-(4-fluorophenyl)-5-oxovalerate, these methods could offer profound insights into its chemical behavior.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. nih.govacs.org These methods could be instrumental in understanding the electronic structure and energetics of this compound.
The synthesis of γ-keto esters such as this compound often involves reactions like Friedel-Crafts acylation. semanticscholar.orgacs.orgnih.gov DFT calculations are frequently employed to study the mechanisms of such reactions. researchgate.netacs.org For a hypothetical synthesis of the title compound via a Friedel-Crafts pathway, DFT could be used to:
Model the reactants, intermediates, transition states, and products.
Calculate the activation energies for key steps, such as the formation of the acylium ion and the Wheland intermediate. semanticscholar.orgnih.gov
Determine the rate-determining step of the reaction. semanticscholar.orgnih.gov
Assess the influence of Lewis acid catalysts on the reaction profile. semanticscholar.orgacs.org
A hypothetical reaction energy profile, as would be determined by DFT, is illustrated in the table below.
| Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) |
| Formation of Acylium Ion | Activation Energy | +15 to +25 |
| Formation of Wheland Intermediate (σ-complex) | Activation Energy | +5 to +15 |
| Deprotonation to restore aromaticity | Activation Energy | -5 to +5 |
| Overall Reaction | Enthalpy (ΔH) | Exothermic |
The flexibility of the valerate (B167501) chain in this compound allows for multiple conformations. Quantum chemical calculations can be used to determine the relative stabilities of these conformers and to analyze the non-covalent interactions that govern them. nih.govresearchgate.net Studies on similar flexible ester molecules, like ethyl propionate, have identified several stable conformers arising from rotations around C-C and C-O single bonds. nih.gov For this compound, a similar conformational landscape would be expected.
Computational analysis would typically involve:
A systematic scan of the potential energy surface by rotating key dihedral angles.
Geometry optimization of the identified minima to find stable conformers.
Calculation of the relative energies to determine the most stable conformations.
The table below presents a hypothetical summary of such a conformational analysis.
| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Fully extended (anti) conformation | 0.00 (most stable) | ~180, ~180, ~180 |
| Gauche conformation at C2-C3 bond | +0.5 to +1.5 | ~60, ~180, ~180 |
| Gauche conformation at C-O ester bond | +1.0 to +2.5 | ~180, ~180, ~60 |
| Folded conformation (interaction between rings) | +2.0 to +4.0 | variable |
Molecular modeling and dynamics (MD) simulations are powerful tools for studying the behavior of molecules over time, particularly in complex environments like solvent or within an enzyme's active site. acs.org
The ester and ketone functionalities in this compound make it a potential substrate for various enzymes, such as lipases, which are known to catalyze esterification and hydrolysis reactions. mdpi.comresearchgate.netnih.govnih.gov While no specific studies on the interaction of this compound with enzymes are available, MD simulations could provide valuable insights. Such a study would typically involve:
Docking the substrate into the active site of the enzyme to predict the initial binding pose. nih.gov
Running MD simulations of the enzyme-substrate complex to observe its dynamic behavior.
Analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Using advanced techniques like umbrella sampling or metadynamics to calculate the free energy profile of the enzymatic reaction.
A hypothetical data table summarizing key findings from a molecular dynamics simulation of this compound with a lipase (B570770) is presented below.
| Parameter | Observation | Implication |
| Binding Pose | The ethyl ester group is positioned near the catalytic triad (B1167595) (Ser-His-Asp) of the lipase. | Favorable orientation for nucleophilic attack. |
| Key Interactions | Hydrogen bond between the carbonyl oxygen and the oxyanion hole; hydrophobic interactions of the phenyl ring. | Stabilization of the tetrahedral intermediate. |
| Root Mean Square Deviation (RMSD) | The protein backbone remains stable throughout the simulation with the substrate bound. | The enzyme structure is not significantly perturbed. |
| Solvent Accessible Surface Area (SASA) | The substrate becomes largely buried within the enzyme's active site upon binding. | Shielding from the aqueous environment. |
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
The synthesis of β-keto esters, including Ethyl 5-(4-fluorophenyl)-5-oxovalerate, is an area ripe for innovation in green chemistry. Traditional methods often rely on stoichiometric reagents and harsh conditions, generating significant waste. Future research will prioritize the development of more sustainable alternatives. One promising avenue is the use of electrochemistry, which employs electrons as clean oxidants, replacing traditional stoichiometric oxidants and often utilizing green solvents like acetone (B3395972) and water rsc.org. Another approach involves exploiting inexpensive and environmentally benign reagents, such as using potassium tert-butoxide (KOt-Bu) for the acylation of the acetonitrile (B52724) anion with esters to create β-ketonitriles, which are precursors to β-keto esters nih.gov.
Table 1: Comparison of Synthetic Routes for β-Keto Esters
| Method | Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|
| Traditional (e.g., Claisen Condensation) | Strong bases (e.g., sodium ethoxide) | Well-established, high yields | Requires stoichiometric base, can have side reactions |
| Electrochemical Synthesis | Electrons as oxidants, green solvents | Sustainable, environmentally benign, avoids stoichiometric oxidants rsc.org | May require specialized equipment |
| Boronic Acid Catalysis | Boric acid, various alcohols | Environmentally benign catalyst, mild conditions rsc.org | Substrate scope may be limited |
| Base-Catalyzed Acylation | Inexpensive bases (e.g., KOt-Bu) | Economical, uses readily available materials nih.gov | May require careful control of reaction conditions |
Exploration of Novel Biocatalytic Transformations and Enzymes
Biocatalysis offers a powerful and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild, aqueous conditions and can provide exceptional levels of chemo-, regio-, and stereoselectivity. For β-keto esters, lipases have shown considerable promise. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used for the transesterification of β-keto esters under solvent-free conditions, providing a simple protocol for producing optically active compounds that are valuable building blocks for natural product synthesis google.comgoogle.com.
Future research will focus on discovering and engineering novel enzymes with enhanced stability, broader substrate scope, and tailored selectivity for transformations involving fluorinated ketones and esters. The integration of biocatalytic steps into retrosynthetic analysis can significantly reduce the environmental footprint of a synthetic process and provide access to transformations that are challenging to achieve with conventional chemistry rsc.org. Furthermore, enzyme immobilization is a key strategy for improving the operational stability and reusability of biocatalysts. Different immobilization techniques can even alter the enzyme's conformation, providing a method to modulate and optimize its enantioselectivity for a specific transformation researchgate.net. The development of a library of biocatalysts from the same lipase, prepared through various immobilization strategies, could offer a rapid method for finding the optimal catalyst for a given reaction researchgate.net.
Expanding the Scope of C-H Functionalization for β-Keto Esters
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to creating complex molecules by avoiding pre-functionalized starting materials nih.gov. For β-keto esters like this compound, this opens up possibilities for direct modification of the aliphatic backbone.
Transition-metal catalysis has been a primary driver in this field, with ketones and other carbonyls serving as effective directing groups to guide the functionalization to specific C-H bonds sioc-journal.cntandfonline.com. Recent advances have focused on the remote functionalization of carbonyl compounds, enabling the construction of C-C and C-X (where X is a heteroatom) bonds at positions three or more carbons away from the carbonyl group rsc.org. A significant breakthrough is the development of catalysts for activating the native ketone and ester functional groups without the need for specific directing groups, as demonstrated in the functionalization of methyl β-C-H bonds in ketones and esters using cationic Palladium(II) complexes nih.gov.
Future work will aim to expand the toolkit of C-H functionalization reactions applicable to β-keto esters. This includes developing new catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and achieve high levels of regioselectivity and stereoselectivity acs.org. Electrochemical methods are also being explored for the α-C-H functionalization of carbonyl compounds, representing a promising strategy for atom-economical bond formation researchgate.net.
Designing New Fluorinated Building Blocks for Drug Discovery
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, membrane permeation, and binding affinity tandfonline.com. Fluorinated compounds are prevalent in pharmaceuticals, with some estimates suggesting they constitute up to 50% of all new drugs in certain years nih.gov. The use of pre-synthesized fluorinated building blocks remains the dominant approach in drug discovery nih.govtandfonline.com.
This compound serves as a valuable starting point for the synthesis of more complex fluorinated building blocks. Future research will focus on leveraging its structure to create novel scaffolds for drug discovery. There is a clear trend toward developing a wider variety of fluorinated motifs beyond the common single fluorine or trifluoromethyl group attached to an aromatic ring nih.govtandfonline.com. This includes creating fluoroalkyl-substituted aliphatic and heterocyclic compounds nih.gov. Researchers are actively developing novel catalytic methods to access previously difficult-to-make fluorinated structures, such as the conversion of epoxides into valuable fluorinated oxetanes bionity.comsciencedaily.com. Designing efficient, scalable syntheses for new fluorinated building blocks is crucial to meet the demands of early-stage drug discovery programs tandfonline.com.
Table 2: Impact of Fluorination on Drug Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Often increased | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, making it more resistant to metabolic cleavage tandfonline.com. |
| Binding Affinity | Can be enhanced | Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with target proteins tandfonline.com. |
| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen, which can improve membrane permeability tandfonline.com. |
| pKa | Can be lowered | The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, altering ionization state at physiological pH. |
In-depth Mechanistic Understanding of Complex Catalytic Cycles
Advancing the synthetic methodologies discussed above requires a deep, fundamental understanding of the underlying reaction mechanisms. The catalytic cycles involved in C-H functionalization, enantioselective fluorination, and biocatalytic transformations are often highly complex. A lack of mechanistic clarity can hinder efforts to improve catalyst efficiency, selectivity, and substrate scope.
For example, even for well-known reagents like Selectfluor®, there is still considerable debate about the precise mechanism of electrophilic fluorination, with evidence supporting both polar (F+) and radical-based single electron transfer (SET) pathways depending on the substrate and conditions sapub.org. Future research will increasingly rely on a combination of experimental techniques (like kinetic studies) and computational modeling, particularly Density Functional Theory (DFT), to elucidate these complex pathways nih.gov. A detailed understanding of transition states and reaction intermediates allows for the rational design of new catalysts and ligands. For instance, mechanistic studies can reveal how a catalyst interacts with a substrate, such as the hydrogen bonding between a catalyst and a keto acid, which is crucial for asymmetric induction nih.gov. This in-depth knowledge is essential for moving beyond empirical discovery to the rational design of next-generation catalytic systems for the synthesis and functionalization of compounds like this compound.
Q & A
Q. What are the common synthetic routes for Ethyl 5-(4-fluorophenyl)-5-oxovalerate, and how is reaction progress monitored?
Answer: this compound can be synthesized via condensation reactions using substituted fluorophenyl precursors. A typical method involves reacting a fluorophenyl ketone (e.g., 4-fluorophenylacetone) with ethyl levulinate in the presence of a base or catalyst. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm product purity. Recrystallization from ethanol or ethyl acetate is often employed for purification . For derivatives, hydroxylamine hydrochloride and sodium hydroxide in ethanol are used to form isoxazoline intermediates, with spectral data (IR, NMR) confirming structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and ester carbonyl signals (δ ~170–175 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1700–1750 cm⁻¹ confirm ester (C=O) and ketone (C=O) groups .
- UV-Vis Spectroscopy: Absorbance maxima near 250–300 nm indicate π→π* transitions in the fluorophenyl ring .
- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in related fluorophenyl derivatives (e.g., monoclinic space groups, unit cell parameters) .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., space group, unit cell dimensions) influence the refinement process of fluorophenyl derivatives?
Answer: Crystallographic parameters such as space group symmetry (e.g., P2₁/c) and unit cell dimensions (a, b, c, β) directly impact refinement accuracy. For example, in monoclinic systems, anisotropic displacement parameters for fluorine atoms must be carefully modeled due to their high electron density. Software like SHELXL ( ) employs least-squares refinement with constraints for bond lengths and angles, particularly for disordered fluorophenyl groups. Discrepancies in R1 values (>5%) may indicate twinning or incorrect space group assignment, necessitating reanalysis of diffraction data .
Q. What methodological approaches resolve contradictions in spectral data when analyzing substituent effects in fluorophenyl derivatives?
Answer: Contradictions arise from electron-withdrawing fluorine substituents altering resonance and inductive effects. To address this:
- Comparative Spectral Analysis: Use control compounds (e.g., non-fluorinated analogs) to isolate substituent effects. For example, ¹³C NMR shifts in fluorophenyl carbons (~160 ppm) differ significantly from non-fluorinated analogs (~125 ppm) .
- Computational Modeling: Density Functional Theory (DFT) calculations predict electronic environments and validate experimental spectral trends .
- Multi-Technique Cross-Validation: Combine NMR, IR, and X-ray data to resolve ambiguities, as seen in thiazolopyrimidine derivatives .
Q. How can molecular docking studies be integrated with experimental data to predict the biological activity of this compound derivatives?
Answer:
- Target Selection: Prioritize receptors with known fluorophenyl interactions (e.g., cyclooxygenase-2 or P450 enzymes) based on structural analogs .
- Docking Workflow: Use software like AutoDock Vina to simulate ligand-receptor binding. Optimize the fluorophenyl moiety’s orientation using electrostatic potential maps .
- Validation: Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro assays (e.g., IC₅₀ values). For example, fluorophenyl pyridines show enhanced inhibitory activity due to fluorine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
